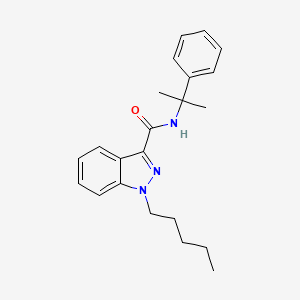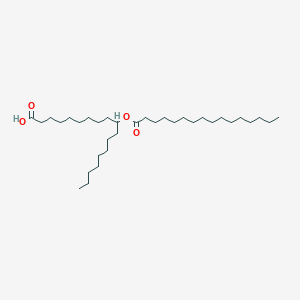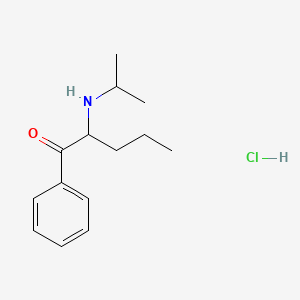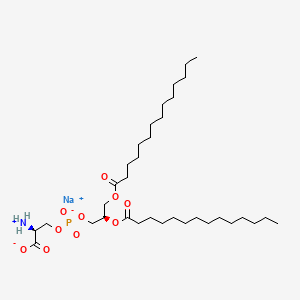
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt
説明
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt: is an anionic phospholipid with myristic acid tails (14:0) and contains a carboxylic acid (COOH) and amine (NH2) in its head group . This compound is widely used in the preparation of lipid-mixing vesicles, liposomes, or artificial membranes . It is also known for its role in modeling cell membranes and studying the effects of various substances on these membranes .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt can be synthesized from sn-glycero-3-phosphocholine using Steglich esterification followed by sequential recrystallization from ethyl acetate and acetone . The structure of the compound is confirmed using various spectroscopy and chromatography techniques .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by purification and recrystallization to achieve high purity .
化学反応の分析
Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the head group or fatty acid chains.
Substitution: The compound can undergo substitution reactions, particularly at the head group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized phospholipids.
Reduction: Reduced phospholipids with modified head groups or fatty acid chains.
Substitution: Derivatives with different head groups or fatty acid chains.
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability . The compound interacts with other lipids and proteins in the membrane, affecting their function and behavior . It is often used to model the effects of various substances on cell membranes, providing insights into their mechanisms of action .
類似化合物との比較
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: An anionic phospholipid with similar fatty acid chains but different head group.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A zwitterionic phospholipid with similar fatty acid chains but different head group.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: An anionic phospholipid with longer fatty acid chains.
Uniqueness: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its specific head group, which contains both a carboxylic acid and an amine group. This unique structure allows it to interact differently with other molecules in the membrane, making it a valuable tool for studying membrane dynamics and interactions .
特性
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQBWBFNCFHLO-MFABWLECSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677079 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105405-50-3 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the anionic nature of DMPS influence its interactions with cationic molecules?
A: DMPS, being an anionic lipid, exhibits a strong affinity for cationic molecules. Research has shown that cationic compounds like tetra-p-guanidinoethylcalix[4]arene (CX1) and its building block, p-guanidinoethylphenol (mCX1), demonstrate significant accumulation near DMPS monolayers. [] This attraction stems from the electrostatic interactions between the negatively charged phosphate group on DMPS and the positively charged guanidinium groups on CX1 and mCX1. Conversely, these cationic molecules show negligible adsorption to neutral lipid monolayers. This highlights the crucial role of electrostatic interactions in governing the interactions between DMPS and cationic compounds. []
Q2: Can the length of the lipid chains in a membrane impact the interaction with compounds like poly(9,9-dioctylfluorene) (PFO)?
A: Yes, the length of the alkyl chains in phospholipids can influence their interactions with compounds like PFO. Research indicates that PFO can be encapsulated within liposomes formed by various phospholipids, including DMPS. [] Interestingly, the study observed that varying the alkyl chain length of the phospholipids, such as using DMPC (dimyristoyl), DLPC (didodecanoyl), or DPPC (dipalmitoyl), affected the yield of the PFO β-phase. [] This suggests that the packing density and fluidity of the lipid bilayer, influenced by the alkyl chain length, play a role in modulating the interactions between PFO and the surrounding lipid environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)
![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)

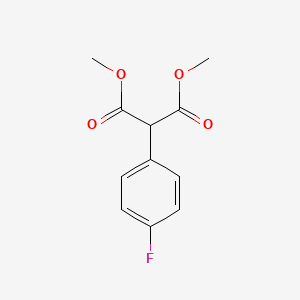
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)
